molecular formula C9H7N3 B14115749 8H-Pyrazolo[1,5-b]indazole CAS No. 61506-40-9

8H-Pyrazolo[1,5-b]indazole

Cat. No.: B14115749
CAS No.: 61506-40-9
M. Wt: 157.17 g/mol
InChI Key: KXIFXTTVRMMPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Pyrazolo[1,5-b]indazole is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrazolo[1,5-b]indazole typically involves the cyclization of appropriate precursors. One efficient method involves the use of calcium carbide as a solid alkyne source, pyrazole-3-amine, and (hetero)aromatic aldehydes in the presence of a copper mediator . This method is advantageous due to its use of inexpensive and easy-to-handle substrates, wide functional group tolerance, and simple workup procedures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 8H-Pyrazolo[1,5-b]indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Common in aromatic systems, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

8H-Pyrazolo[1,5-b]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Pyrazolo[1,5-b]indazole varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, certain derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation . The molecular targets and pathways involved can include kinase inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

8H-Pyrazolo[1,5-b]indazole can be compared to other heterocyclic compounds such as:

Uniqueness: What sets this compound apart is its unique fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.

Conclusion

This compound is a compound of great interest due to its diverse chemical reactivity and wide range of applications in scientific research. Its unique structure and properties make it a valuable tool in the development of new drugs and materials.

Properties

CAS No.

61506-40-9

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5H-pyrazolo[1,5-b]indazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-5-6-10-12(9)11-8/h1-6,11H

InChI Key

KXIFXTTVRMMPQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=NN3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.